molecular formula C6H13NO2 B13339524 1,5-Oxazocan-3-ol

1,5-Oxazocan-3-ol

Cat. No.: B13339524
M. Wt: 131.17 g/mol
InChI Key: CZCFYTMWTJGHQH-UHFFFAOYSA-N
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Description

1,5-Oxazocan-3-ol is a heterocyclic compound with the molecular formula C6H13NO It features a seven-membered ring containing both oxygen and nitrogen atoms, making it part of the oxazocane family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Oxazocan-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of amino alcohols with dihaloalkanes under basic conditions, leading to the formation of the oxazocane ring. For example, the reaction of 1,5-dibromopentane with ethanolamine in the presence of a base like sodium hydroxide can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,5-Oxazocan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form oxazocanone derivatives.

    Reduction: The nitrogen atom can be reduced to form amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxazocanone derivatives, amine derivatives, and various substituted oxazocanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,5-Oxazocan-3-ol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its unique ring structure.

    Industry: It can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1,5-Oxazocan-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of both oxygen and nitrogen atoms in the ring structure allows for hydrogen bonding and other interactions with biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxazole: A five-membered ring containing oxygen and nitrogen, commonly used in pharmaceuticals.

    1,2-Oxazoline: A five-membered ring with similar reactivity but different ring strain and stability.

    1,4-Oxazepane: A seven-membered ring like 1,5-Oxazocan-3-ol but with different positioning of the heteroatoms.

Uniqueness

This compound is unique due to its seven-membered ring structure, which provides distinct chemical and physical properties compared to smaller or larger ring systems. This uniqueness makes it valuable for specific applications where ring size and heteroatom positioning are critical factors.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

1,5-oxazocan-3-ol

InChI

InChI=1S/C6H13NO2/c8-6-4-7-2-1-3-9-5-6/h6-8H,1-5H2

InChI Key

CZCFYTMWTJGHQH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(COC1)O

Origin of Product

United States

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